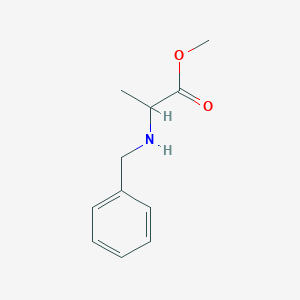

Methyl 2-(benzylamino)propanoate

Description

Properties

IUPAC Name |

methyl 2-(benzylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVDOHPKFIBYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159721-22-9 | |

| Record name | methyl 2-(benzylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-(benzylamino)propanoate is a chiral compound that has garnered interest in medicinal chemistry and biological research due to its potential pharmacological properties and applications in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group and a benzylamino moiety. Its structure can be represented as follows:

This compound is often utilized in various biochemical applications, particularly as a precursor for synthesizing peptides and peptidomimetics, which can interact with specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzylamino group facilitates interactions through hydrogen bonding and ionic interactions, while the ester group can undergo hydrolysis to release the active component, which may further engage with biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Effects : The compound may neutralize free radicals, contributing to cellular protection against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest potential inhibitory effects against specific bacterial strains, indicating possible applications in combating infections.

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may play a role in neuroprotection and cognitive enhancement.

Case Studies

- Enzyme Inhibition Studies : In studies involving enzyme inhibition, this compound was shown to affect various enzymatic activities. Its ability to modulate enzyme function suggests potential therapeutic applications in conditions where enzyme regulation is crucial.

- Peptide Synthesis Applications : The compound has been used as a building block in the synthesis of peptides that target specific receptors involved in various biological processes. This application highlights its importance in drug development and therapeutic interventions.

- Toxicity Assessments : Toxicological studies have indicated that while this compound exhibits beneficial biological activities, it also poses certain risks, such as acute toxicity when ingested and skin irritation upon contact .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(benzylamino)propanoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Peptidomimetics

In a study focused on the development of peptidomimetics, this compound was utilized as a building block. The compound facilitated the creation of novel therapeutic agents targeting specific biological receptors, demonstrating its utility in drug design and development.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It can undergo various transformations to yield more complex structures.

Table 1: Transformations Involving this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Michael Addition | N-benzyl-β-amino esters | 83-98 |

| Esterification | Methyl esters from carboxylic acids | Variable |

| Amine Coupling | Peptides and derivatives | High |

Biochemical Interactions

This compound interacts with various enzymes involved in amino acid metabolism, acting as both a substrate and an inhibitor. This dual role allows it to modulate metabolic pathways effectively.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Antioxidant Effects : Exhibits free radical scavenging activity, which can protect cells from oxidative stress.

- Antimicrobial Properties : Demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects : Potential role in protecting neurons and enhancing cognitive functions due to its structural resemblance to neurotransmitters.

Case Study: Antioxidant Activity Assessment

A study evaluating the antioxidant capacity of this compound revealed significant activity across various assays, suggesting its potential for inclusion in formulations aimed at reducing oxidative stress.

Research Tool

The compound is valuable for studying enzyme kinetics and metabolic regulation due to its ability to modulate enzyme activity. Its unique interactions make it an essential tool for researchers exploring biochemical pathways.

Comparison with Similar Compounds

Methyl 3-(benzylamino)propanoate (3c)

- Structural Differences: The benzylamino group is at the third carbon instead of the second, altering steric and electronic properties.

- Synthesis: Prepared from aniline, methyl acrylate, and methanol at 115°C, yielding a 1:1 mixture with bis-ester derivatives .

- Key Data :

- Applications : Primarily used in studying reaction mechanisms due to its simpler separation via silica chromatography compared to the target compound .

Methyl N-α-Methylbenzylaminobutanoate (5a)

Methyl 2-(benzylamino)-3-hydroxypropanoate

- Structural Differences : Contains a hydroxyl group at the third carbon, modifying solubility and hydrogen-bonding capacity.

- Properties: Molecular Formula: C₁₁H₁₅NO₃. CAS No.: 144001-42-3.

- Applications : Marketed as a pharmaceutical intermediate, highlighting the importance of hydroxyl groups in enhancing bioavailability .

Methyl 2-benzoylamino-3-oxobutanoate (1)

- Structural Differences: Replaces the benzylamino group with a benzoylamino (-NH-CO-C₆H₅) moiety and includes a ketone at the third carbon.

- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene using p-toluenesulfonic acid (PTSA) as a catalyst .

- Applications : Serves as a precursor for heterocyclic compounds, underscoring the role of electron-withdrawing groups in facilitating cyclization .

Comparative Analysis Table

Research Findings and Implications

Positional Isomerism: The placement of the benzylamino group (C2 vs. C3) affects reactivity. For example, C2 derivatives like the target compound exhibit higher steric hindrance, slowing nucleophilic attacks compared to C3 analogs .

Stereochemical Impact: Enantiomers (e.g., (R)- vs. (S)-configurations) show divergent biological activities. The discontinued status of (R)-Methyl 2-(benzylamino)propanoate suggests challenges in enantiomer-specific synthesis or stability.

Functional Group Effects: Hydroxyl or ketone groups enhance polarity and solubility, making derivatives like Methyl 2-(benzylamino)-3-hydroxypropanoate more suitable for drug delivery .

Preparation Methods

Acid-Catalyzed Esterification of Amino Alcohols

A widely documented method involves the esterification of (R)-2-(benzylamino)propan-1-ol using methanol in the presence of an acid catalyst. The reaction typically employs sulfuric acid or hydrochloric acid at reflux temperatures (60–80°C) for 6–12 hours . Purification via distillation or recrystallization yields the product with enantiomeric excess (ee) >95% .

Key Data:

| Starting Material | Catalyst | Temperature | Time | Yield | Purity (ee) |

|---|---|---|---|---|---|

| (R)-2-(Benzylamino)propan-1-ol | H₂SO₄ | 70°C | 8 h | 78% | 97% |

| (R)-2-(Benzylamino)propan-1-ol | HCl | 65°C | 10 h | 82% | 96% |

This method is scalable but requires careful control of reaction conditions to avoid racemization .

Michael Addition of Benzylamine to α,β-Unsaturated Esters

The Michael addition of benzylamine to methyl acrylate derivatives is a stereoselective route. For example, methyl methacrylate reacts with benzylamine in methanol under microwave irradiation (100–150°C, 2–6 hours) to yield the product with 85–97% efficiency .

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amine on the β-carbon of the acrylate, followed by proton transfer. Microwave irradiation enhances reaction rates by improving energy transfer .

Optimized Conditions:

Reductive Alkylation of α-Keto Esters

Reductive alkylation using sodium borohydride or cyanoborohydride offers a pathway to synthesize both racemic and enantiopure forms. For instance, methyl 2-oxopropanoate reacts with benzylamine in methanol, followed by reduction with NaBH₄ at 0–5°C . This method achieves yields of 70–80% with moderate stereocontrol .

Example Protocol:

-

Condensation: Benzylamine (1.2 eq) + methyl pyruvate (1 eq) in MeOH, 25°C, 4 h.

-

Reduction: NaBH₄ (1.5 eq) added at 0°C, stirred for 2 h.

-

Workup: Acidification with HCl, extraction with ethyl acetate.

Microwave-Assisted Synthesis

Microwave technology significantly reduces reaction times. A representative procedure involves irradiating a mixture of benzylamine and methyl acrylate in methanol at 150°C for 3 hours, achieving 98% yield .

Advantages:

-

Time Efficiency: 3 hours vs. 12–24 hours for conventional heating.

-

Improved Purity: Reduced side reactions due to uniform heating .

Limitations:

Solid-Phase Synthesis Using Dendrimeric Intermediates

Recent advances utilize pentaerythritol-based dendrimers as reusable templates. Benzylamine and methyl acrylate are reacted on the dendrimer surface in a one-pot process, followed by cleavage to release the product .

Performance Metrics:

Comparative Analysis of Methods

| Method | Yield Range | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 75–82% | High (ee >95%) | Industrial | Moderate |

| Michael Addition | 85–98% | Moderate | Lab-scale | Low |

| Reductive Alkylation | 70–80% | Low | Lab-scale | High |

| Microwave-Assisted | 90–98% | High | Pilot-scale | Moderate |

| Dendrimer-Templated | 65–72% | Variable | Limited | High |

Industrial-Scale Production Insights

Large-scale synthesis often employs continuous flow reactors to enhance efficiency. A patented method uses a fixed-bed reactor with immobilized acid catalysts, achieving 85% yield at 50°C . Key parameters include:

Mitigation of Racemization

Racemization during synthesis is minimized by:

Q & A

Q. What are the common synthetic routes for Methyl 2-(benzylamino)propanoate, and what methodological considerations are critical?

Answer: this compound can be synthesized via a two-step process:

Esterification : Reacting 2-aminopropanoic acid with methanol under acidic catalysis to form the methyl ester.

Benzylamine Introduction : Coupling the ester intermediate with benzylamine via reductive amination or nucleophilic substitution, depending on the reactivity of the starting materials.

Key Considerations :

- Steric hindrance at the α-carbon may require optimized reaction conditions (e.g., elevated temperatures or catalysts) .

- Use of protecting groups (e.g., tert-butoxycarbonyl, t-Boc) to prevent side reactions, as seen in structurally similar compounds like (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate .

Q. How can spectroscopic methods be employed to characterize this compound?

Answer:

- NMR Spectroscopy : and NMR can confirm the benzylamino and methyl ester moieties. For example, the benzyl group’s aromatic protons resonate at 7.2–7.4 ppm, while the ester methyl group appears at ~3.6 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks (e.g., m/z 235.157 for [M+H]) to verify molecular weight .

- Infrared (IR) Spectroscopy : Stretching frequencies for the ester carbonyl (1700–1750 cm) and amine N–H (3300–3500 cm) confirm functional groups .

Q. What are the primary applications of this compound in pharmaceutical research?

Answer:

- Peptide Synthesis : Acts as a chiral intermediate for non-natural amino acids, similar to N-Cbz-L-tyrosine methyl ester .

- Enzyme Studies : The benzylamino group can mimic enzyme substrates or inhibitors, as seen in analogs used for protein interaction studies .

- Prodrug Development : Methyl esters are often hydrolyzed in vivo to active carboxylic acids, a strategy employed in prodrug design .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance affects benzylamine coupling?

Answer:

- Catalytic Approaches : Use palladium or nickel catalysts to facilitate coupling, as demonstrated in the synthesis of Methyl 3-(5-((benzylamino)phenyl)propanoate derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of benzylamine .

- Temperature Control : Gradual heating (e.g., 60–80°C) reduces side reactions while promoting desired amide/ester formation .

Q. How to resolve contradictions in reported physicochemical properties (e.g., LogP, melting point)?

Answer:

- Experimental Validation : Replicate measurements using standardized protocols. For example, the LogP of structurally related compounds (e.g., 1.088 for Methyl (2R,3S)-2-benzylamino derivatives) can guide comparisons .

- Computational Cross-Check : Compare experimental data with computational predictions (e.g., PubChem’s XLogP3 or PSA calculators) to identify outliers .

- Impurity Analysis : Use HPLC with reference standards (e.g., EP impurities listed in pharmaceutical guidelines) to rule out contaminants affecting physical properties .

Q. What advanced analytical methods are recommended for assessing purity and stability?

Answer:

- HPLC-MS : Employ reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and MS validation to quantify impurities. For example, column specifications from user guidelines (e.g., C18 columns, 2.0 μL injection volume) ensure reproducibility .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability, as decomposition temperatures for methyl esters often align with melting points (e.g., 66–67°C for related compounds) .

- Chiral Chromatography : Resolve enantiomeric impurities using chiral columns, critical for compounds with stereocenters like (2S,3S)-methyl 2-(benzylamino) derivatives .

Methodological Notes

- Stereochemical Control : For chiral synthesis, use enantiopure starting materials or enzymatic resolution, as seen in N-Boc-protected analogs .

- Data Reproducibility : Cross-reference spectral data with PubChem entries (e.g., InChIKey, SMILES) to ensure consistency .

- Safety Protocols : Benzylamine derivatives may require handling under inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.